molecular formula C16H13N3O B2610624 2-[(2-Phenoxyethyl)amino]isophthalonitrile CAS No. 882747-97-9

2-[(2-Phenoxyethyl)amino]isophthalonitrile

Cat. No.: B2610624
CAS No.: 882747-97-9
M. Wt: 263.3
InChI Key: XSQQBRZXRNDVHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenoxyethyl)amino]isophthalonitrile typically involves the reaction of 2-phenoxyethylamine with isophthalonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenoxyethyl)amino]isophthalonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines .

Scientific Research Applications

2-[(2-Phenoxyethyl)amino]isophthalonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Phenoxyethyl)amino]isophthalonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate biological processes through its interaction with enzymes, receptors, or other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Phenoxyethyl)amino]benzene-1,3-dicarbonitrile
  • 1,3-Benzenedicarbonitrile, 2-[(2-phenoxyethyl)amino]-

Uniqueness

2-[(2-Phenoxyethyl)amino]isophthalonitrile is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its potential biological activity and applications in various fields make it a compound of interest in scientific research .

Properties

IUPAC Name

2-(2-phenoxyethylamino)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-11-13-5-4-6-14(12-18)16(13)19-9-10-20-15-7-2-1-3-8-15/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQQBRZXRNDVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=C(C=CC=C2C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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